2-bromo-1-(1H-indol-3-yl)ethanone
Overview
Description
2-Bromo-1-(1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone typically involves the bromination of 1-(1H-indol-3-yl)ethanone. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted indole derivatives.
Reduction: Indole alcohols.
Oxidation: Indole carboxylic acids.
Scientific Research Applications
2-Bromo-1-(1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its indole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 2-bromo-1-(1H-indol-3-yl)ethanone involves its interaction with biological targets through its indole ring and bromine substituent. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanone: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(1H-indol-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
1-(1H-indol-3-yl)propan-2-one: Contains an additional carbon in the side chain, affecting its chemical properties and reactivity
Uniqueness: 2-Bromo-1-(1H-indol-3-yl)ethanone is unique due to its bromine substituent, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLGQZBYNBTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461981 | |
Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19611-93-9 | |
Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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